Hydrogen-Bond Acceptor and logP Differentiation
The 2-methoxyethyl substituent on the N1 position increases the hydrogen-bond acceptor count from 2 to 3 relative to the unsubstituted parent benzimidazole-2-methanamine (CAS 5805-57-2). This structural change is accompanied by a shift in computed logP: the target compound exhibits a logP of ~0.64–1.14 depending on the computational method, compared with a reported logP of 1.0 for the parent scaffold . The additional ether oxygen and the resulting alteration in polarity can be decisive in medicinal chemistry campaigns where fine-tuning of solubility and permeability is required.
| Evidence Dimension | Computed lipophilicity (logP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | logP 0.64 (Fluorochem) / 1.14 (ChemScene); H-bond acceptors: 3 |
| Comparator Or Baseline | 1H-Benzimidazole-2-methanamine (CAS 5805-57-2): logP 1.0; H-bond acceptors: 2 |
| Quantified Difference | ΔlogP ≈ –0.36 to +0.14 (method-dependent); ΔH-bond acceptors = +1 |
| Conditions | Computed using XLogP3 or internal vendor algorithms; experimental confirmation not available. |
Why This Matters
Procurement teams evaluating building blocks for fragment-based screening or property-guided lead optimization can rationally select the methoxyethyl-substituted compound when the design hypothesis requires a third hydrogen-bond acceptor or a specific logP window not achievable with the parent scaffold.
